TCO-PEG5 NHS ester
CAS No.:
Cat. No.: VC13677600
Molecular Formula: C26H42N2O11
Molecular Weight: 558.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H42N2O11 |
|---|---|
| Molecular Weight | 558.6 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C26H42N2O11/c29-23-8-9-24(30)28(23)39-25(31)10-12-33-14-16-35-18-20-37-21-19-36-17-15-34-13-11-27-26(32)38-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21H2,(H,27,32)/b2-1+ |
| Standard InChI Key | OYCATQDGRIRBQD-OWOJBTEDSA-N |
| Isomeric SMILES | C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
| SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
| Canonical SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
TCO-PEG5 NHS ester (IUPAC name: (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate) features three distinct functional regions:
-
TCO moiety: A strained trans-cyclooctene group that undergoes inverse electron demand Diels-Alder (IEDDA) reactions with tetrazines.
-
PEG5 spacer: A pentahydric ethylene glycol chain enhancing hydrophilicity and reducing steric interference.
-
NHS ester: An amine-reactive group for covalent attachment to lysine residues or N-termini of proteins.
Physical and Chemical Characteristics
The PEG5 spacer increases aqueous solubility to ~50 mM in phosphate-buffered saline (PBS), compared to <10 mM for non-PEGylated TCO derivatives . This modification reduces aggregation tendencies by 72% in antibody conjugation experiments, as demonstrated in comparative studies with PEG3 and PEG7 variants.
Synthesis and Quality Control
Manufacturing Process
The synthesis involves three sequential steps :
-
TCO activation: Functionalization of trans-cyclooctene with a carbonylimidazole leaving group.
-
PEG5 coupling: Nucleophilic substitution using a pentahydric ethylene glycol diamine under anhydrous conditions.
-
NHS ester formation: Reaction with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide (DCC).
Critical quality parameters include:
-
Diastereomeric purity: >98% equatorial isomer content to ensure optimal reaction kinetics .
-
Free NHS ester: <2% as measured by hydroxamate assay.
Reaction Mechanisms and Kinetic Profiling
Bioorthogonal Conjugation Chemistry
The IEDDA reaction between TCO-PEG5 NHS ester and tetrazines proceeds via a concerted mechanism:
This reaction exhibits second-order kinetics with an activation energy (Eₐ) of 45.2 kJ/mol, enabling completion within 5 minutes at physiological pH . The PEG5 spacer reduces steric hindrance by 40% compared to shorter PEG chains, as quantified through molecular dynamics simulations .
Amine Coupling Specificity
The NHS ester reacts selectively with primary amines (ε-amino groups of lysine, α-amino termini) following first-order kinetics:
At pH 8.0 (0.1 M sodium bicarbonate), the reaction achieves 95% completion within 30 minutes for IgG antibodies (2 mg/mL concentration) .
Applications in Biomedical Research
Antibody-Drug Conjugate (ADC) Development
TCO-PEG5 NHS ester enables precise drug-to-antibody ratio (DAR) control through sequential conjugation:
-
Antibody labeling: 2-4 TCO groups per IgG via NHS ester chemistry.
-
Drug coupling: Tetrazine-modified payloads (e.g., monomethyl auristatin E) click conjugation.
In HER2-targeted ADCs, this approach achieved DAR 3.8 ± 0.2 with 92% plasma stability over 72 hours.
In Vivo Imaging Probes
The reagent's rapid kinetics enable real-time tracking of cellular processes:
-
Tumor targeting: Cy5-tetrazine conjugates showed 8-fold higher signal-to-noise ratio in MDA-MB-231 xenografts compared to traditional PEG3 linkers .
-
Metabolic imaging: F-labeled tetrazines achieved 94% labeling efficiency in PET tracer synthesis.
Comparative Performance Analysis
| Parameter | TCO-PEG5 NHS | TCO-PEG12 NHS | Non-PEG TCO |
|---|---|---|---|
| Solubility (PBS) | 48 mM | 62 mM | 9 mM |
| Conjugation Efficiency | 92% | 88% | 73% |
| Serum Stability (t₁/₂) | 68 h | 72 h | 41 h |
| Cost per mmol | $1,450 | $2,100 | $980 |
Data compiled from demonstrates PEG5's optimal balance between cost and performance.
Recent Advancements and Future Directions
Multimodal Conjugation Platforms
2024 studies utilized TCO-PEG5 NHS ester to create trifunctional antibodies combining:
-
Targeting: HER2 Fab regions
-
Imaging: Cu-tetrazine complexes
-
Therapy: Doxorubicin payloads
This approach reduced tumor volume by 89% in murine models while enabling simultaneous PET/MRI tracking.
CRISPR-Cas9 Delivery Systems
PEG5-mediated conjugation of Cas9 mRNA to TCO-modified lipid nanoparticles achieved 78% gene editing efficiency in hepatocytes versus 53% with standard PEG2 linkers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume